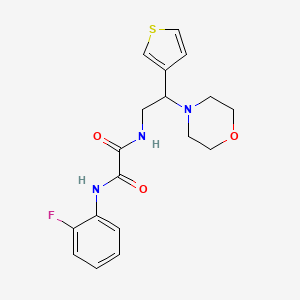

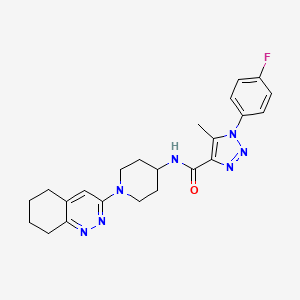

![molecular formula C16H13NO4 B2839925 methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-40-6](/img/structure/B2839925.png)

methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Overview

Description

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H13NO4 . It is a yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy, both 1H and 13C, can provide detailed information about the hydrogen and carbon atoms in the molecule, including their environment and how they are connected .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 230–232 °C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 , which correspond to various functional groups in the molecule.Scientific Research Applications

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

This compound can be used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . These derivatives are synthesized via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Pharmacological Activities

The chromenopyridine nucleus, which is a part of this compound, has a wide range of pharmacological activities. It includes antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities.

Multicomponent Reactions

This compound can be used in multicomponent reactions, which are valuable synthetic tools to deliver highly functionalized motifs starting from simple building blocks in only one step and in an atom-economical way .

Hantzsch Reaction

The compound can be used in the Hantzsch reaction, which is a multicomponent reaction that offers an efficient way to prepare 1,4-dihydropyridines . These are small molecules that occupy a prime place in medicinal chemistry as they have significant biological activities .

Antibacterial Activity

A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized using this compound and assayed for their antibacterial activity against gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus and gram-negative bacteria like Escherichia coli, Salmonella typhimurium .

Preparation and X-ray Diffraction Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H . This compound can be used in this process.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, research could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

properties

IUPAC Name |

methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-3-12-10(16(19)20-2)8-11-14(18)9-6-4-5-7-13(9)21-15(11)17-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUCACLEXLQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331341 | |

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |

CAS RN |

338417-40-6 | |

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

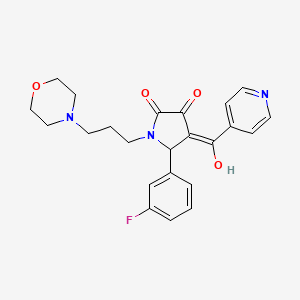

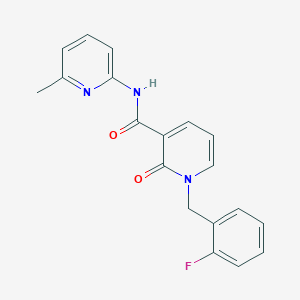

![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)

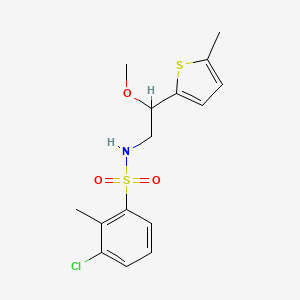

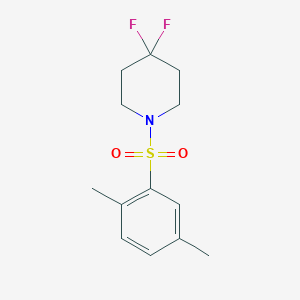

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

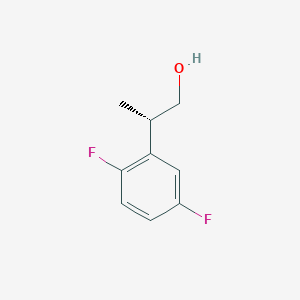

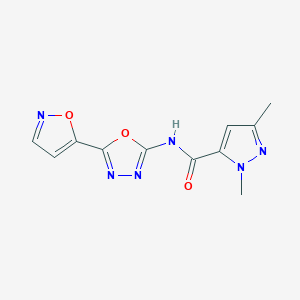

![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)